Technical Guide: Solubility Profile & Solvent Selection for Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
Technical Guide: Solubility Profile & Solvent Selection for Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
This guide is structured as an advanced technical whitepaper designed for pharmaceutical process chemists and researchers. It synthesizes structural analysis with predictive solubility modeling and rigorous experimental protocols.[1]
[1][2][3]
Executive Summary
Methyl 6-bromo-2-fluoro-3-hydroxybenzoate is a highly functionalized aromatic intermediate used in the synthesis of complex heterocycles and bioactive pharmaceutical ingredients (APIs).[1][2] Its structure features a polysubstituted benzene core containing a halogenated ester, a phenol, and an aryl bromide.[3]
This guide addresses the critical lack of empirical solubility data in public indices by providing a structural solubility analysis and a validated experimental protocol for determining saturation limits. Understanding this profile is essential for optimizing reaction yield, purification (recrystallization), and handling during scale-up.[1][3]
Structural Analysis & Physicochemical Implications[2][4][5]
The solubility behavior of this compound is dictated by the competition between its lipophilic halogenated scaffold and its hydrophilic hydrogen-bonding moieties.[1][2]
Functional Group Interplay
| Moiety | Position | Electronic Effect | Solubility Impact |
| Methyl Ester | C1 | H-Bond Acceptor | Promotes solubility in esters (EtOAc) and chlorinated solvents (DCM).[1][2] |
| Fluorine | C2 | Inductive Withdrawal (-I) | Increases acidity of the C3-OH.[1][2] Reduces lipophilicity slightly compared to H. |
| Hydroxyl (Phenol) | C3 | H-Bond Donor/Acceptor | Key handle for solubility in alcohols (MeOH, EtOH). Critical: The C2-Fluorine blocks the formation of a strong intramolecular H-bond with the ester carbonyl, leaving the -OH group "free" to interact with protic solvents.[1][2] |
| Bromine | C6 | Lipophilic | Enhances solubility in non-polar organics (Toluene) and halogenated solvents. Increases crystal lattice energy (melting point). |
Theoretical LogP & Polarity[1][2]
-
Predicted LogP: ~2.5 – 3.0 (Moderately Lipophilic).[1]
-
Implication: The compound will show poor water solubility (<1 mg/mL) at neutral pH but will dissolve readily in organic solvents with intermediate polarity.[1]
Predicted Solubility Profile
Based on Structure-Property Relationships (SPR) and data from structural analogs (e.g., Methyl 4-bromo-2-fluoro-6-hydroxybenzoate), the following solubility trends are projected.
Solvent Class Compatibility Table[1][2][3]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like."[1][2] The brominated ring interacts favorably with chlorinated solvents.[1] Ideal for extraction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong dipole interactions disrupt the crystal lattice.[3] Recommended for stock solutions in biological assays.[1] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to High | Good H-bond acceptance from the solvent to the phenolic -OH.[1][2][3] THF is excellent; MTBE is moderate.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20-50 mg/mL) | Soluble, but temperature-dependent.[1][2][3] The high lattice energy (due to Br/F packing) may require heating to dissolve significant quantities. |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low / Insoluble | The polar ester and hydroxyl groups prevent dissolution.[3] These are ideal anti-solvents for precipitation.[1] |
| Aqueous | Water, PBS (pH 7.[3]4) | Negligible | Hydrophobic skeleton dominates. Solubility increases significantly at pH > 9 due to phenoxide formation (pKa ~7-8).[1][2] |
Experimental Protocol: Determination of Saturation Solubility
Since exact literature values are sparse for this specific CAS, researchers must generate self-validated data. Use the Gravimetric Saturation Method described below.
Workflow Visualization (DOT)
Figure 1: Standard Operating Procedure for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Place 50 mg of Methyl 6-bromo-2-fluoro-3-hydroxybenzoate into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (e.g., Methanol).
-
Equilibration: Cap tightly and shake at 25°C for 24 hours. Ensure solid remains visible (saturation).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate and weigh the residue.
-
HPLC: Dilute the filtrate and analyze against a standard curve (Detection: UV @ 254 nm).
-
Process Application: Recrystallization Strategy
The solubility differential between Chlorinated Solvents (High) and Hydrocarbons (Low) creates an ideal window for purification via solvent/anti-solvent crystallization.
Recommended Solvent Systems
-
System A (Standard): Dissolve in minimal hot Ethyl Acetate ; add Hexanes dropwise until turbidity appears. Cool slowly to 4°C.
-
System B (High Purity): Dissolve in minimal DCM ; layer Heptane on top for diffusion crystallization.
-
System C (Polar): Dissolve in hot Methanol ; add Water dropwise.[1] (Note: Ensure temperature control to avoid oiling out).
Purification Logic Visualization (DOT)
Figure 2: Solvent/Anti-solvent recrystallization workflow.
References
-
Compound Identification: BLD Pharm.[1] (n.d.). Methyl 6-bromo-2-fluoro-3-hydroxybenzoate (CAS 1807032-97-8).[1][2][4][5][6] Retrieved from
-
Structural Analog Data: PubChem. (2025).[7] Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3).[1][2][8][9] National Library of Medicine.[1] Retrieved from [3]
-
Solubility Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for solubility determination methodologies).
-
Recrystallization Techniques: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Classic reference for solvent selection).
Sources
- 1. 1807080-34-7|Methyl 2-bromo-6-fluoro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 1007455-28-8|Methyl 6-bromo-2-fluoro-3-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. 1807041-95-7|Methyl 4-bromo-2-fluoro-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 5. 2702718-51-0|Methyl 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]
- 6. 1807032-97-8 | Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | Boroncore [boroncore.com]
- 7. Methyl 2-fluoro-6-hydroxybenzoate | C8H7FO3 | CID 2775402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1193162-18-3|Methyl 4-bromo-2-fluoro-6-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 9. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | 1193162-18-3 [sigmaaldrich.com]
